molecular formula C12H24O2 B14501408 Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester CAS No. 63791-92-4

Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester

Cat. No.: B14501408
CAS No.: 63791-92-4
M. Wt: 200.32 g/mol
InChI Key: PDIVLKNUSLZXIC-UHFFFAOYSA-N
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Description

Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is a chemical compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 . This compound is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester typically involves the esterification reaction between butanoic acid and ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Butanoic acid+EthanolButanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.

Properties

CAS No.

63791-92-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 2,2-diethyl-3,3-dimethylbutanoate

InChI

InChI=1S/C12H24O2/c1-7-12(8-2,11(4,5)6)10(13)14-9-3/h7-9H2,1-6H3

InChI Key

PDIVLKNUSLZXIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC)C(C)(C)C

Origin of Product

United States

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